5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
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Overview
Description
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic amine with a seven-membered ring structure. This compound is part of the dibenzazepine family, which is known for its applications in the pharmaceutical industry, particularly in the synthesis of anticonvulsant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of iminodibenzyl with methylating agents, followed by cyclization to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of anticonvulsant drugs and other pharmaceuticals.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with various molecular targets. In the context of its use in pharmaceuticals, it acts by modulating the activity of certain neurotransmitter receptors, thereby stabilizing neuronal membranes and preventing excessive neuronal firing . The compound’s structure allows it to fit into specific binding sites on these receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzazepine: The parent compound of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine, known for its use in the synthesis of various pharmaceuticals.
Carbamazepine: A well-known anticonvulsant drug derived from dibenzazepine.
Oxcarbazepine: Another anticonvulsant with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in how the compound interacts with molecular targets compared to its unsubstituted counterparts .
Biological Activity
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a compound belonging to the dibenzo[b,f]azepine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Dibenzo[b,f]azepines
Dibenzo[b,f]azepines are a class of compounds known for their diverse pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound is structurally related to several clinically used medications such as imipramine and carbamazepine, which are utilized in the treatment of mood disorders and epilepsy respectively .
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- SIRT2 Inhibition : Recent studies have identified this compound as a selective inhibitor of SIRT2 (Sirtuin 2), a protein involved in deacetylation processes that regulate cellular functions. The compound demonstrated an IC50 value of 18 μM against SIRT2, indicating significant potency .
- Antiproliferative Activity : In cellular assays using MCF-7 breast cancer cells, the compound showed antiproliferative effects at concentrations around 30 μM. This suggests potential applications in cancer therapeutics .
Table 1: Summary of Biological Activities
Case Study: Selective SIRT2 Inhibitors
In a study focused on the development of novel SIRT2 inhibitors, this compound was synthesized and characterized. The results indicated not only its inhibitory effects on SIRT2 but also its selectivity compared to other sirtuins. This selectivity is crucial for minimizing side effects associated with broader sirtuin inhibition .
Pharmacological Applications
The potential pharmacological applications of this compound include:
- Antidepressant Therapy : Given its structural similarity to established antidepressants, it may serve as a candidate for treating depression.
- Cancer Treatment : Its antiproliferative properties suggest it could be explored further for oncological applications.
- Neurodegenerative Diseases : By targeting SIRT2, it may play a role in treating conditions associated with neurodegeneration.
Properties
IUPAC Name |
11-methyl-5,6-dihydrobenzo[b][1]benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFLGMBTHXJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.